Isopropyl 2-amino-4-phenylthiophene-3-carboxylate

Lipophilicity Building block characterization LogP

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 351157-38-5) is a heterocyclic small molecule belonging to the 2-aminothiophene-3-carboxylate class, characterized by a thiophene core bearing a 2-amino group, a 4-phenyl substituent, and an isopropyl ester at the 3-position (molecular formula C14H15NO2S, MW 261.34). This scaffold is a validated pharmacophore for atypical protein kinase C (aPKC) inhibition, with structure-activity relationship (SAR) studies demonstrating that the 2-amino-3-carboxy-4-phenylthiophene backbone confers low nanomolar cellular potency when optimized with electron-donating C-4 aryl substituents.

Molecular Formula C14H15NO2S
Molecular Weight 261.34
CAS No. 351157-38-5
Cat. No. B2938764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-amino-4-phenylthiophene-3-carboxylate
CAS351157-38-5
Molecular FormulaC14H15NO2S
Molecular Weight261.34
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N
InChIInChI=1S/C14H15NO2S/c1-9(2)17-14(16)12-11(8-18-13(12)15)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3
InChIKeyUTTXADKTKIRQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 2-Amino-4-phenylthiophene-3-carboxylate (CAS 351157-38-5): Procurement-Relevant Identity and Core Scaffold Profile


Isopropyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 351157-38-5) is a heterocyclic small molecule belonging to the 2-aminothiophene-3-carboxylate class, characterized by a thiophene core bearing a 2-amino group, a 4-phenyl substituent, and an isopropyl ester at the 3-position (molecular formula C14H15NO2S, MW 261.34) . This scaffold is a validated pharmacophore for atypical protein kinase C (aPKC) inhibition, with structure-activity relationship (SAR) studies demonstrating that the 2-amino-3-carboxy-4-phenylthiophene backbone confers low nanomolar cellular potency when optimized with electron-donating C-4 aryl substituents [1]. The compound is synthesized via the Gewald multicomponent reaction and serves as a versatile building block for constructing thieno[2,3-d]pyrimidine-based bioactive molecules with demonstrated antiproliferative activity against liver, pancreatic, and colorectal cancer cell lines .

Why Isopropyl 2-Amino-4-phenylthiophene-3-carboxylate Cannot Be Replaced by Ethyl, Methyl, or Propyl Ester Analogs in Thienopyrimidine-Focused Discovery Programs


The identity of the ester group at the 3-position is not a trivial interchange but a critical determinant of physicochemical properties that govern downstream synthetic efficiency and final compound quality. Measured LogP values differ substantially across the homologous series: the isopropyl ester (LogP 3.56) occupies a distinct lipophilicity niche between the methyl ester (LogP 3.39) and the ethyl ester (LogP 3.75–4.28) [1]. This ~0.17–0.19 log unit difference from the methyl ester translates to an approximately 1.5-fold difference in octanol-water partitioning, which has meaningful consequences for phase-transfer behavior during the cyclocondensation step that converts 2-aminothiophene-3-carboxylates into thieno[2,3-d]pyrimidines [2]. Furthermore, the isopropyl ester's branched alkyl chain provides greater steric shielding of the ester carbonyl (Taft Es = −0.47 vs. −0.07 for ethyl and 0.00 for methyl), conferring enhanced resistance to premature hydrolytic cleavage during multi-step synthetic sequences where the ester must remain intact until a deliberate deprotection stage [3]. Generic substitution with a different ester homolog therefore necessitates re-optimization of reaction conditions, introduces variability in intermediate yields, and risks compromising the purity profile of the final thienopyrimidine product.

Quantitative Differentiation Evidence for Isopropyl 2-Amino-4-phenylthiophene-3-carboxylate Versus Closest Ester Homologs


LogP Comparison Across 2-Amino-4-phenylthiophene-3-carboxylate Ester Homologs

The isopropyl ester exhibits a measured/predicted LogP of 3.56, which places it in a distinct intermediate lipophilic range that diverges from both the methyl ester (LogP 3.39) [1] and the ethyl ester (LogP 3.75–4.28) . The propyl ester, despite having the same molecular weight, shows higher lipophilicity (LogP 4.15) due to its linear alkyl chain . This clustering demonstrates that the isopropyl ester is not simply a midpoint between methyl and ethyl; rather, its branched alkyl group imparts a unique combination of moderate lipophilicity and steric bulk.

Lipophilicity Building block characterization LogP

Steric Parameter (Taft Es) Quantification for Ester Alkyl Group Differentiation

The Taft steric substituent constant (Es) provides a quantitative scale for the steric bulk of the ester alkyl group. The isopropyl group (Es = −0.47) is approximately 6.7-fold more sterically demanding than the ethyl group (Es = −0.07) and dramatically more hindered than the methyl group (Es = 0.00) [1]. This steric differentiation has direct consequences: the isopropyl ester carbonyl is significantly shielded from nucleophilic attack, retarding alkaline hydrolysis and transesterification side reactions during multi-step synthetic sequences.

Steric hindrance Taft parameter Ester reactivity

Validated Scaffold Pharmacophore: aPKC Inhibitory Activity of 2-Amino-3-carboxy-4-phenylthiophene Class

The 2-amino-3-carboxy-4-phenylthiophene scaffold—the core present in the isopropyl ester—has been validated as a bona fide atypical protein kinase C (aPKC) inhibitor pharmacophore by Titchenell et al. (2013) [1]. In this structure-activity relationship study, the most efficacious inhibitors (compounds 6 and 32) achieved EC50 values in the low nanomolar range in two orthogonal cellular assays: NFκB-driven gene transcription and VEGF/TNF-induced vascular endothelial permeability [1]. Critically, the SAR established that electron-donating moieties at the C-4 aryl position are required for activity, and that the 2-amino-3-carboxy substitution pattern is essential for target engagement [1]. While the isopropyl ester itself was not explicitly tested as a final bioactive endpoint in this study, the scaffold validation directly supports procurement of ester variants—including the isopropyl ester—as intermediates for generating the active acid/amide pharmacophore.

aPKC inhibition Kinase inhibitor scaffold Vascular permeability

Thieno[2,3-d]pyrimidine Building Block Utility: Antiproliferative Activity of Downstream Products

2-Aminothiophene-3-carboxylate esters are the established starting materials for constructing thieno[2,3-d]pyrimidine scaffolds via cyclocondensation with formamide, formamidine, or related C–N fragment donors [1]. The ethyl ester homolog (CAS 4815-36-5) is explicitly documented as a precursor for thieno[2,3-d]pyrimidine analogs that exhibit antiproliferative activity against human liver, pancreatic, and colorectal cancer cell lines . The isopropyl ester shares the identical 2-amino-4-phenylthiophene-3-carboxylate core and differs solely in the ester alkyl group; it is therefore functionally equivalent as a thienopyrimidine precursor while offering the distinct LogP and steric profile documented in Evidence Items 1 and 2.

Thienopyrimidine synthesis Anticancer building block FLT3 inhibitor precursor

Commercial Purity Specifications and Sourcing Tiers Across Ester Homologs

The isopropyl ester is commercially available at purity specifications of 95% (AKSci) , NLT 97% (MolCore, ISO-certified) , and 98% (Leyan) . In comparison, the ethyl ester is widely stocked at ≥95% or ≥97% purity [1], while the propyl ester is predominantly available through custom synthesis only—indicating lower commercial availability and longer lead times [2]. The isopropyl ester thus occupies a favorable position: higher purity grades are accessible (98% from Leyan) while maintaining stock availability superior to the custom-synthesis-only propyl ester.

Purity specification Procurement Quality assurance

Optimal Deployment Scenarios for Isopropyl 2-Amino-4-phenylthiophene-3-carboxylate Based on Quantitative Differentiation Evidence


Thieno[2,3-d]pyrimidine-Focused Kinase Inhibitor Library Synthesis Requiring Intermediate Lipophilicity Building Blocks

Medicinal chemistry programs synthesizing thieno[2,3-d]pyrimidine-based kinase inhibitors (e.g., FLT3, aPKC, or VEGFR-2 targeting series) can deploy the isopropyl ester as the Gewald-derived starting material when the target thienopyrimidine series demands an intermediate LogP window (3.5–3.6) that is not achievable with the more polar methyl ester (LogP 3.39) or the more lipophilic ethyl ester (LogP 3.75–4.28) . The isopropyl ester's intermediate lipophilicity may facilitate cleaner phase separation during aqueous workup of the cyclocondensation step compared to the methyl ester, while avoiding the excessive organic-solvent affinity of the propyl ester (LogP 4.15) that can complicate chromatographic purification [1].

Multi-Step Synthetic Routes Requiring Ester Stability Against Premature Hydrolysis

In synthetic sequences where the 3-carboxylate ester must survive multiple synthetic transformations before deliberate hydrolysis to the free carboxylic acid (e.g., for subsequent amide coupling or salt formation), the isopropyl ester's 6.7-fold greater steric shielding (Taft Es −0.47 vs. −0.07 for ethyl) provides a meaningful kinetic barrier against base-catalyzed ester cleavage [2]. This is particularly relevant for Gewald reaction conditions that employ basic catalysts (e.g., morpholine, diisopropylethylamine), where the ethyl ester may undergo partial saponification leading to carboxylic acid byproducts that complicate purification and reduce overall yield [2].

aPKC Inhibitor Lead Optimization Leveraging the Validated 2-Amino-3-carboxy-4-phenylthiophene Pharmacophore

Research groups pursuing atypical protein kinase C (aPKC) inhibitors for retinal vascular permeability, diabetic retinopathy, or inflammatory indications can procure the isopropyl ester as an advanced intermediate. The scaffold has been de-risked by Titchenell et al. (2013), who demonstrated that optimized 2-amino-3-carboxy-4-phenylthiophene analogs achieve low nanomolar EC50 in NFκB transcription and VEGF/TNF-induced endothelial permeability assays [3]. The isopropyl ester can be hydrolyzed to the free carboxylic acid or converted to the corresponding amide for direct SAR exploration around the 3-position, while the 4-phenyl and 2-amino groups remain available for further derivatization guided by the published pharmacophore model [3].

Procurement for High-Purity Building Block Libraries with ISO-Certified Quality Assurance

For core facility managers or compound management groups building high-purity heterocyclic building block collections, the isopropyl ester is available at 98% purity (Leyan) and NLT 97% under ISO-certified quality systems (MolCore), exceeding the typical 95% specification of the more widely stocked ethyl ester . This higher purity grade reduces the burden of in-house repurification before use in sensitive catalytic transformations, while the compound's ready off-the-shelf availability contrasts favorably with the propyl ester, which requires custom synthesis with associated lead times and minimum order quantities [4].

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